molecular formula C14H10Cl2N2O B3036989 6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole CAS No. 400088-68-8

6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole

Cat. No.: B3036989
CAS No.: 400088-68-8
M. Wt: 293.1 g/mol
InChI Key: ZQXZNDRHVWJZJV-UHFFFAOYSA-N
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Description

6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a chloro and methoxy substitution on the benzimidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 2-chlorobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable acid catalyst to form 2-(2-chlorophenyl)-1H-benzimidazole.

    Chlorination: The benzimidazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.

    Methoxylation: Finally, the compound is methoxylated using a methoxylating agent like dimethyl sulfate or methyl iodide to introduce the methoxy group at the 1-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation or sodium hydride in dimethylformamide for other substitutions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1H-benzimidazole: Lacks the chloro and methoxy substitutions.

    6-chloro-2-phenyl-1H-benzimidazole: Lacks the 2-chlorophenyl substitution.

    1-methoxy-2-phenyl-1H-benzimidazole: Lacks the chloro substitutions.

Uniqueness

6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical properties and biological activities. These substitutions can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-1-methoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c1-19-18-13-8-9(15)6-7-12(13)17-14(18)10-4-2-3-5-11(10)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXZNDRHVWJZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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